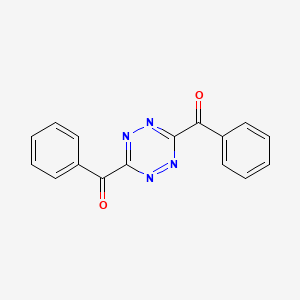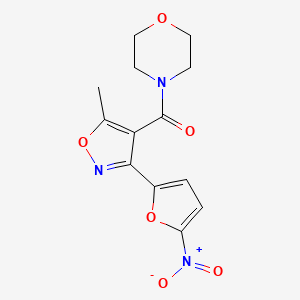
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is a complex organic compound that features a morpholine ring attached to an isoxazole ring, which is further substituted with a nitrofuryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- typically involves multiple steps. One common method includes the nitration of azoles with nitric acid or a sulfuric-nitric acid mixture . The nitration reactions can also be performed using acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, or N-nitropicolinium tetrafluoroborate . The nitration of five-membered azoles is a critical step in the preparation of nitroazole derivatives, which are then further modified to introduce the morpholine and isoxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group on the isoxazole ring can be replaced by other nucleophiles, such as morpholine.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, acetylnitrate, and various reducing agents. The reaction conditions typically involve controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various nitroazole derivatives, reduced amine derivatives, and heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents. They have been screened for activity against various cancer cell lines, including breast cancer and oral cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and other interactions with biological molecules also plays a role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is unique due to the combination of its morpholine, isoxazole, and nitrofuryl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
22996-92-5 |
|---|---|
Molekularformel |
C13H13N3O6 |
Molekulargewicht |
307.26 g/mol |
IUPAC-Name |
[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13N3O6/c1-8-11(13(17)15-4-6-20-7-5-15)12(14-22-8)9-2-3-10(21-9)16(18)19/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
DRXDNSWUQPZNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



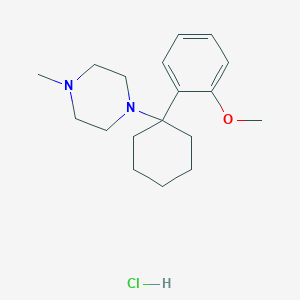
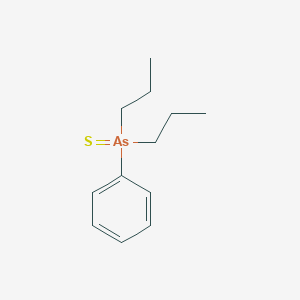
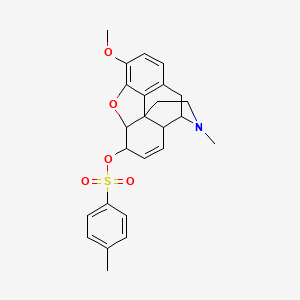


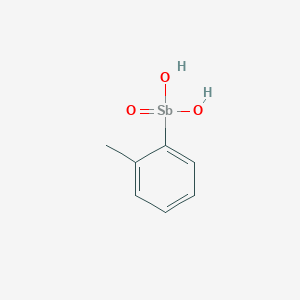
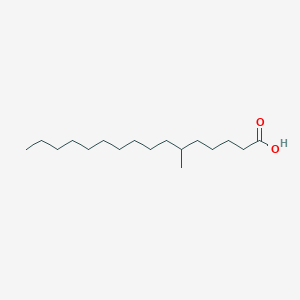
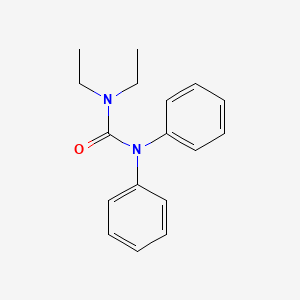
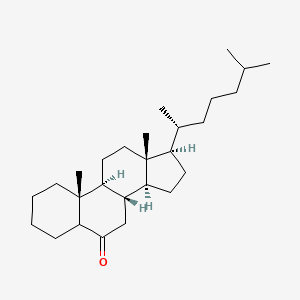
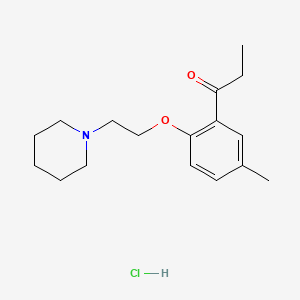
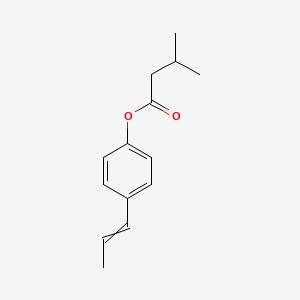
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
